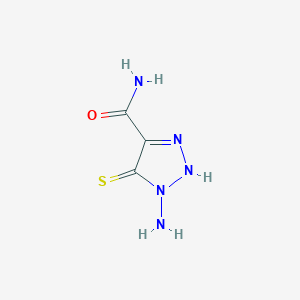

1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide is an organic compound with the molecular formula C2H4N4S. It is a member of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a mercapto group, and a triazole ring.

準備方法

The synthesis of 1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide can be achieved through several methods. One common synthetic route involves the reaction of 3-mercapto-1,2,4-triazole with ammonia. The process typically involves the following steps:

Starting Material: 3-Mercapto-1,2,4-triazole.

Reaction with Ammonia: The 3-mercapto-1,2,4-triazole is reacted with ammonia to form the desired product.

Purification: The product is then purified through recrystallization from water or ethanol.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反応の分析

1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or amines.

Substitution: The amino and mercapto groups can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Applications

1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide has been studied for its potential use in drug development, particularly in the synthesis of novel pharmaceutical agents. Its structure allows it to act as a scaffold for creating derivatives with enhanced biological activity.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. Studies have demonstrated that modifications in the triazole ring can lead to increased efficacy against resistant strains of bacteria.

Agricultural Chemistry

The compound has shown promise in agricultural applications, particularly as a potential fungicide. Its ability to inhibit fungal growth makes it a candidate for developing new crop protection products.

Case Study: Fungicidal Properties

In laboratory settings, formulations containing this compound have been tested against common plant pathogens such as Fusarium and Botrytis. Results indicate a reduction in fungal spore germination and mycelial growth, suggesting its utility in integrated pest management strategies.

Coordination Chemistry

The compound's ability to form complexes with metal ions has been explored in coordination chemistry. It serves as a ligand that can stabilize metal centers in various oxidation states.

Case Study: Metal Complex Formation

Studies have shown that complexes formed between this compound and transition metals exhibit interesting catalytic properties. These complexes are being investigated for their potential use in catalyzing organic reactions, including oxidation and reduction processes.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for the detection of metal ions due to its chelating properties. It can form colored complexes with certain metals, allowing for visual detection methods.

Case Study: Colorimetric Detection

Research has demonstrated the effectiveness of using this compound in colorimetric assays for determining trace amounts of heavy metals in environmental samples. The sensitivity of these assays makes them suitable for monitoring pollution levels.

作用機序

The mechanism of action of 1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

類似化合物との比較

1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds in the triazole family, such as:

3-Amino-5-mercapto-1,2,4-triazole: Similar structure but different substitution pattern.

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: Contains an additional hydrazino group.

5-Amino-1,2,4-triazole-3-thiol: Similar structure but different position of the amino and mercapto groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide (CAS #163728-27-6) is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The structure of this compound features a triazole ring with amino and mercapto functional groups that contribute to its reactivity and biological interactions. The compound exhibits good solubility in polar solvents, which enhances its bioavailability.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of 1-amino-5-mercapto-1H-1,2,3-triazole derivatives against various cancer cell lines. For example, a derivative demonstrated significant cytotoxicity against leukemia cell lines such as K-562 and HL-60 with a GI50 value of approximately 0.15 μM .

Case Studies

- Cytotoxicity Against Leukemia Cells :

- Antiproliferative Activity Against Melanoma :

Antimicrobial Activity

The triazole scaffold has been associated with antimicrobial properties. Compounds derived from 1-amino-5-mercapto-1H-1,2,3-triazole have shown activity against various pathogens.

Antifungal Activity

A series of studies assessed the antifungal potential of triazole derivatives:

- Tested Strains : Candida albicans and other filamentous fungi.

- Findings : Some derivatives exhibited minimal inhibitory concentrations (MIC) in the range of single-digit µg/mL against specific fungal strains .

The biological activity of 1-amino-5-mercapto-1H-1,2,3-triazole is attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathway activation and DNA damage.

- Antimicrobial Mechanisms : Inhibition of key enzymes involved in fungal cell wall synthesis has been suggested as a mode of action for antifungal activity .

Data Summary

| Biological Activity | Cell Line/Pathogen | GI50/MIC Values | Mechanism |

|---|---|---|---|

| Anticancer | Jurkat | 0.63 - 0.69 μM | Apoptosis induction |

| Anticancer | A375 (Melanoma) | Significant reduction at 10/30 µM | Cell viability reduction |

| Antifungal | C. albicans | Single-digit µg/mL | Inhibition of cell wall synthesis |

特性

IUPAC Name |

1-amino-5-sulfanylidene-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5OS/c4-2(9)1-3(10)8(5)7-6-1/h7H,5H2,(H2,4,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNKIMINYNKCAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN(C1=S)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。